molecular formula C12H7F3N2O3 B183572 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 25935-32-4

5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine

Cat. No. B183572
CAS RN: 25935-32-4
M. Wt: 284.19 g/mol
InChI Key: GYJJAGTWEVVCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a nitro group and a trifluoromethyl group attached to it.

Mechanism Of Action

The mechanism of action of 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage, which ultimately results in cell death.

Biochemical And Physiological Effects

Studies have shown that 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine has a significant impact on the biochemical and physiological processes of cells. It has been found to induce apoptosis, which is a programmed cell death mechanism. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. However, its effects on normal cells are not well understood.

Advantages And Limitations For Lab Experiments

One of the advantages of using 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine in lab experiments is its potential as an anticancer agent. Its derivatives have shown promising results in preclinical studies, and it has the potential to be developed into a new cancer treatment. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in clinical settings.

Future Directions

There are several future directions for the research and development of 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine. One direction is to further study its mechanism of action to better understand how it works and how it can be optimized for use in cancer treatment. Additionally, its potential as an antibacterial and antifungal agent can be further explored. Another direction is to develop derivatives of this compound that are less toxic to normal cells and have better pharmacokinetic properties.
Conclusion
In conclusion, 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine is a compound that has potential applications in various fields, particularly in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in different settings.

Synthesis Methods

The synthesis of 5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine involves the reaction of 2-chloro-5-nitropyridine with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to have potential as an antitumor agent, and its derivatives have been synthesized and tested for their anticancer activity. Additionally, this compound has been studied for its potential as an antibacterial and antifungal agent.

properties

IUPAC Name

5-nitro-2-[3-(trifluoromethyl)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)8-2-1-3-10(6-8)20-11-5-4-9(7-16-11)17(18)19/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJJAGTWEVVCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301720
Record name 5-nitro-2-[3-(trifluoromethyl)phenoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine

CAS RN

25935-32-4
Record name NSC146069
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-2-[3-(trifluoromethyl)phenoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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